ML303
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Overview
Description
ML303 is a chemical compound known for its role as an antagonist of the pyrazolopyridine influenza virus nonstructural protein 1 (NS1). This compound has shown significant potential in inhibiting the influenza virus by targeting NS1, which plays a crucial role in the virus’s ability to evade the host’s immune response .
Mechanism of Action
Target of Action
ML303, also known as “2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol” or “NCGC00248767-01”, is primarily an antagonist of the influenza virus nonstructural protein 1 (NS1) . NS1 is a multifunctional protein that plays a crucial role in enhancing the virulence of the influenza virus .
Mode of Action
This compound interacts with its target, NS1, by inhibiting its function . The inhibition of NS1 leads to a decrease in the virulence of the influenza virus, thereby reducing the severity of the infection . The IC90 value of this compound is 155 nM, indicating its potent inhibitory action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the influenza virus replication process . NS1 is known to enhance virulence by inhibiting host cell immune responses, including the expression of IFN-b, and regulating the synthesis, splicing, and translation of viral RNA . By inhibiting NS1, this compound disrupts these processes, thereby affecting the replication and spread of the influenza virus .
Pharmacokinetics
The solubility of this compound in dmso is reported to be 20 mg/ml , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the restoration of IFN-β mRNA levels in MDCK cells . This restoration is a result of the inhibition of NS1, which normally suppresses the host’s immune response . Therefore, this compound’s action leads to a reduction in the virulence of the influenza virus and potentially aids in the recovery from the infection .
Biochemical Analysis
Biochemical Properties
ML303 interacts with the influenza viral protein NS1, acting as a potent inhibitor . The compound’s interaction with NS1 enhances virulence by inhibiting host cell immune responses, including the expression of IFN-b, and regulating synthesis, splicing, and translation of viral RNA .
Cellular Effects
This compound has a profound impact on various types of cells, particularly those infected with the influenza virus. By inhibiting the NS1 protein, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NS1 protein, resulting in inhibition of this protein’s function . This interaction can lead to changes in gene expression and potentially influence other biomolecular interactions within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML303 involves multiple steps, starting with the preparation of the core pyrazolopyridine structure. The key steps include:
Formation of the pyrazolopyridine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazolopyridine ring.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions and ensuring that the process is cost-effective and environmentally friendly. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ML303 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: this compound can be reduced to form different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms with altered chemical properties .
Scientific Research Applications
ML303 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the chemical properties and reactivity of pyrazolopyridine derivatives.
Biology: this compound is used to investigate the role of NS1 in the influenza virus and its impact on the host’s immune response.
Medicine: The compound has potential therapeutic applications in the treatment of influenza by inhibiting the NS1 protein.
Industry: This compound can be used in the development of antiviral drugs and other pharmaceutical products
Comparison with Similar Compounds
ML303 is unique in its high potency and specificity as an NS1 antagonist. Similar compounds include other pyrazolopyridine derivatives that also target NS1, but this compound stands out due to its higher binding affinity and efficacy. Some similar compounds are:
Pyr3: Another pyrazolopyridine derivative with similar antiviral properties.
PHTPP: A compound with a different mechanism of action but similar chemical structure.
PP121: Another pyrazolopyridine derivative used in antiviral research
Properties
IUPAC Name |
2-methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-12-19-16(13-3-8-17(28)18(11-13)29-2)9-10-25-20(19)27(26-12)15-6-4-14(5-7-15)21(22,23)24/h3-11,28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRHGNCGFMRGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=CC(=C12)C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of ML303 against influenza virus?
A: this compound targets the Non-Structural 1 (NS1) protein of influenza A virus. [] While the precise mechanism is not fully elucidated in the provided abstracts, this compound is shown to restore NS1-inhibited expression of interferon mRNA, suggesting interference with NS1's ability to suppress host immune response. [] Normally, NS1 inhibits interferon production, thereby hindering the host's ability to fight the virus. [] By counteracting this function, this compound may boost the host's innate immune response to control the infection.
Q2: What is the structure of this compound and are there any insights into its Structure-Activity Relationship (SAR)?
A: this compound is described as 2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol. [] The research mentions the development of SAR around this chemical series by evaluating the ability of analogs to inhibit influenza A/PR/8/34 virus replication in MDCK cells. [] This suggests that modifications to the this compound scaffold were explored, but specific details on the SAR findings are not provided in the abstracts.
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